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Introduction
Methyltriphenoxysilane, a key organosilicon compound, finds diverse applications ranging

from being a crosslinking agent to a precursor in the synthesis of advanced silicone-based

materials. Its unique structure, featuring a central silicon atom bonded to a methyl group and

three phenoxy groups, imparts specific chemical and physical properties that are of significant

interest to researchers in materials science and drug development. A thorough understanding

of its molecular structure is paramount for optimizing its use and for the quality control of

resulting products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide an intricate fingerprint of the

molecule, offering unambiguous structural confirmation and insights into its electronic

environment. This guide provides an in-depth exploration of the spectroscopic data of

methyltriphenoxysilane, grounded in field-proven insights and experimental best practices.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Core Structure
NMR spectroscopy is an unparalleled tool for probing the precise atomic arrangement within a

molecule. For methyltriphenoxysilane, ¹H, ¹³C, and ²⁹Si NMR each provide a unique and

complementary piece of the structural puzzle.

Experimental Protocol: NMR Data Acquisition
A robust and reproducible NMR analysis begins with meticulous sample preparation and

instrument setup. The following protocol outlines a standard procedure for acquiring high-

quality NMR spectra of methyltriphenoxysilane.

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectroscopy: The Proton Environment
The ¹H NMR spectrum of methyltriphenoxysilane is expected to show two distinct signals

corresponding to the methyl and phenyl protons. The integration of these signals will be in a

3:15 (or 1:5) ratio, confirming the stoichiometry of the protons in the molecule.

Proton Type
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

Si-CH₃ ~0.3 - 0.5 Singlet (s) 3H

O-C₆H₅ ~7.0 - 7.4 Multiplet (m) 15H

Rationale for Chemical Shifts: The methyl protons directly attached to the silicon are

significantly shielded and thus appear at a characteristic upfield chemical shift.[1] The protons

on the three phenyl rings are in a more deshielded environment due to the aromatic ring

currents and the electronegativity of the oxygen atoms, resulting in signals in the aromatic

region of the spectrum.[2]

¹³C NMR Spectroscopy: The Carbon Skeleton
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The proton-decoupled ¹³C NMR spectrum provides a clear picture of the carbon framework of

methyltriphenoxysilane. Due to the symmetry of the three phenoxy groups, we expect to see

four signals for the aromatic carbons and one signal for the methyl carbon.

Carbon Type Experimental Chemical Shift (δ, ppm)

Si-CH₃ ~ -4.0

C-O (ipso) ~153.0

C-H (ortho) ~120.5

C-H (meta) ~129.5

C-H (para) ~124.0

(Data sourced from SpectraBase)[3]

Expert Interpretation: The upfield chemical shift of the methyl carbon is characteristic of a

methyl group bonded to a silicon atom. The aromatic carbons show distinct chemical shifts due

to their different electronic environments. The ipso-carbon (the one directly bonded to the

oxygen) is the most deshielded due to the direct attachment of the electronegative oxygen

atom.

²⁹Si NMR Spectroscopy: The Heart of the Molecule
²⁹Si NMR spectroscopy directly probes the silicon nucleus, providing invaluable information

about its chemical environment. Although ²⁹Si has a low natural abundance (4.7%) and a

negative gyromagnetic ratio, modern NMR techniques allow for its routine observation.[1]

Silicon Environment Experimental Chemical Shift (δ, ppm)

Si(CH₃)(OPh)₃ ~ -66.0

(Data sourced from SpectraBase)[3]

Causality of the Chemical Shift: The chemical shift of the silicon nucleus is highly sensitive to

the nature of the substituents. In methyltriphenoxysilane, the silicon is bonded to one carbon

and three oxygen atoms. This specific coordination environment results in a characteristic
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chemical shift in the upfield region of the ²⁹Si NMR spectrum. This value is consistent with a

silicon atom in a T³-type environment (a silicon atom bonded to three oxygen atoms and one

carbon atom).[4]

Infrared (IR) Spectroscopy: Probing Vibrational
Modes
IR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational energy levels. The IR spectrum of methyltriphenoxysilane
provides a unique "fingerprint" and confirms the presence of key functional groups.

Experimental Protocol: IR Spectrum Acquisition
Caption: General workflow for acquiring an IR spectrum of a liquid sample.

Interpretation of the IR Spectrum
The IR spectrum of methyltriphenoxysilane is characterized by several key absorption bands

that correspond to the vibrations of its specific chemical bonds.

Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

C-H stretch (aromatic) 3100 - 3000 Medium

C-H stretch (aliphatic, Si-CH₃) 2980 - 2950 Medium

C=C stretch (aromatic ring) 1600 - 1450 Strong, multiple bands

Si-CH₃ deformation ~1260 Strong

Si-O-C stretch (asymmetric) 1100 - 1000 Very Strong

C-H out-of-plane bend

(aromatic)
900 - 675 Strong, multiple bands

Si-O stretch ~925 Strong

Authoritative Grounding: The presence of strong absorptions in the 1600-1450 cm⁻¹ region is

indicative of the aromatic rings.[5] The strong band around 1260 cm⁻¹ is a characteristic Si-CH₃
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deformation. A very strong and broad absorption between 1100 and 1000 cm⁻¹ is attributed to

the asymmetric Si-O-C stretching vibration, a hallmark of alkoxysilanes.[4] The region below

900 cm⁻¹ will contain strong bands due to the out-of-plane C-H bending of the monosubstituted

phenyl rings.

Mass Spectrometry (MS): Unveiling the Molecular
Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

of ions. For methyltriphenoxysilane, it provides the molecular weight and valuable information

about its fragmentation pathways, which further corroborates its structure.

Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of

volatile compounds like methyltriphenoxysilane.

Caption: Workflow for the analysis of Methyltriphenoxysilane by GC-MS.

Analysis of the Mass Spectrum
The mass spectrum of methyltriphenoxysilane (Molecular Weight: 322.44 g/mol ) will show a

molecular ion peak ([M]⁺) at m/z 322. The fragmentation pattern will be characteristic of the

loss of the methyl and phenoxy groups.
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m/z Proposed Fragment Ion Fragment Lost

322 [CH₃Si(OC₆H₅)₃]⁺ -

307 [Si(OC₆H₅)₃]⁺ •CH₃

229 [CH₃Si(OC₆H₅)₂]⁺ •OC₆H₅

199 [Si(OC₆H₅)₂]⁺ •CH₃, •OC₆H₅

151 [CH₃Si(OC₆H₅)]⁺ 2 x •OC₆H₅

94 [C₆H₅OH]⁺ -

77 [C₆H₅]⁺ -

(Fragmentation data

interpreted from SpectraBase)

[6]

Trustworthiness of Fragmentation Analysis: The observed fragments are consistent with the

known stability of radical and cationic species. The loss of a methyl radical (15 amu) is a

common fragmentation pathway for methyl-substituted compounds. The phenoxy radical (93

amu) is also a stable leaving group. The presence of a peak at m/z 94 corresponding to phenol

further supports the structure.

Conclusion
The collective spectroscopic data from NMR, IR, and Mass Spectrometry provides an

unambiguous and detailed structural elucidation of methyltriphenoxysilane. Each technique

offers a unique perspective, and together they form a self-validating system of analysis. The ¹H,

¹³C, and ²⁹Si NMR spectra confirm the connectivity and electronic environment of each atom.

The IR spectrum verifies the presence of key functional groups through their characteristic

vibrational frequencies. Finally, the mass spectrum confirms the molecular weight and provides

insight into the molecule's stability and fragmentation patterns. This comprehensive

spectroscopic fingerprint is indispensable for researchers and professionals working with this

important organosilicon compound, ensuring its identity, purity, and proper application in

scientific and industrial settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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